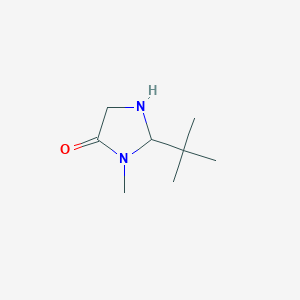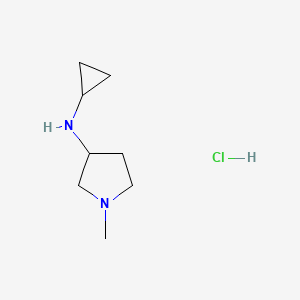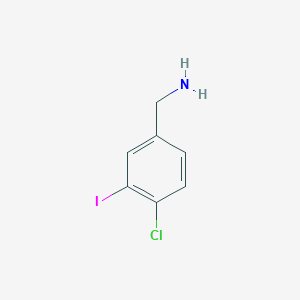
(4-Chloro-3-iodophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-iodophenyl)methanamine is an organic compound with the molecular formula C7H7ClIN. It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-iodophenyl)methanamine typically involves the halogenation of phenylmethanamine derivatives. One common method is the iodination of 4-chlorophenylmethanamine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogen exchange reactions, purification steps like recrystallization, and quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chloro-3-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed:
- Substituted phenylmethanamines
- Imines and secondary amines
- Biaryl compounds through coupling reactions .
Applications De Recherche Scientifique
(4-Chloro-3-iodophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (4-Chloro-3-iodophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
- (4-Chloro-3-fluorophenyl)methanamine
- (4-Chloro-3-bromophenyl)methanamine
- (4-Chloro-3-iodophenyl)methanamine hydrochloride
Comparison: Compared to its analogs, this compound is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological properties. The iodine atom, in particular, enhances its ability to participate in coupling reactions and may influence its biological activity .
Propriétés
Formule moléculaire |
C7H7ClIN |
|---|---|
Poids moléculaire |
267.49 g/mol |
Nom IUPAC |
(4-chloro-3-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7ClIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 |
Clé InChI |
KPGQCRBDKSTSFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12438337.png)
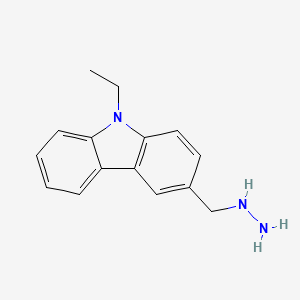
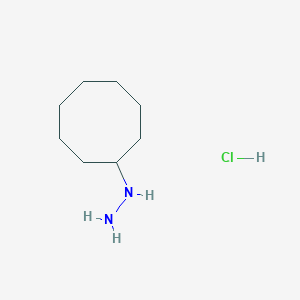
![ammonium (2E)-7-[(2-amino-2-carboxyethyl)sulfanyl]-2-[(2,2-dimethylcyclopropyl)formamido]hept-2-enoate](/img/structure/B12438353.png)

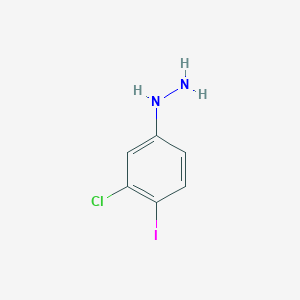

![[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12438370.png)
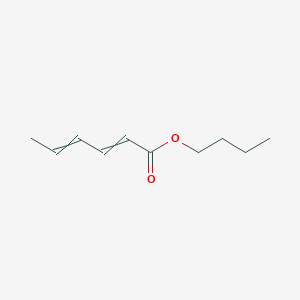
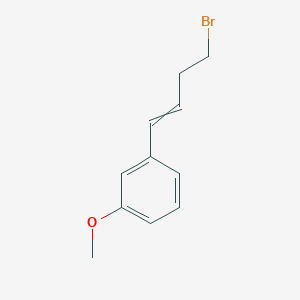
![1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B12438383.png)
![3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B12438388.png)
